molecular formula C10H8FN3O2 B8361105 1-(3-fluoro-4-nitrobenzyl)-1H-imidazole

1-(3-fluoro-4-nitrobenzyl)-1H-imidazole

Cat. No.: B8361105
M. Wt: 221.19 g/mol
InChI Key: AWBXBGKPXJPHBS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-nitrobenzyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 3-fluoro-4-nitrobenzyl group. The imidazole core is a five-membered aromatic ring with two nitrogen atoms, conferring both basicity and hydrogen-bonding capabilities. The 3-fluoro and 4-nitro substituents on the benzyl group introduce strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity.

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

1-[(3-fluoro-4-nitrophenyl)methyl]imidazole

InChI

InChI=1S/C10H8FN3O2/c11-9-5-8(1-2-10(9)14(15)16)6-13-4-3-12-7-13/h1-5,7H,6H2

InChI Key

AWBXBGKPXJPHBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=CN=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties/Activities References
1-(3-Fluoro-4-nitrobenzyl)-1H-imidazole 3-F, 4-NO₂ on benzyl 251.22 g/mol Antibacterial, electronic modulation
1-(3-Chloro-4-fluorobenzyl)-1H-imidazole 3-Cl, 4-F on benzyl 210.64 g/mol Intermediate for pharmaceuticals
1-(4-Bromophenyl)-1H-imidazole 4-Br on phenyl 223.07 g/mol Room-temperature phosphorescence
Triflumizole CF₃, Cl, imidazole-ethylidene 434.87 g/mol Agricultural fungicide
1-(Naphthylalkyl)-1H-imidazole Naphthylalkyl chain Varies Antiepileptic (ED₅₀ via MES test)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., naphthylalkyl in ) reduce metabolic clearance but may hinder target engagement .
  • Halogen Effects : Fluoro substituents improve metabolic stability and lipophilicity, whereas chloro analogs may exhibit higher reactivity in cross-coupling reactions .

Physicochemical Properties

  • Solubility and Lipophilicity : The nitro group increases polarity, reducing logP compared to chloro or bromo analogs (e.g., 1-(4-bromophenyl)-1H-imidazole in has higher lipophilicity, aiding membrane permeation) .
  • Stability : Nitro groups may confer photolytic instability, whereas fluoro substituents enhance oxidative metabolic resistance .

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